5-(Furan-2-yl)thiomorpholine-3-carboxylic acid
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Overview
Description
5-(Furan-2-yl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that features a furan ring attached to a thiomorpholine ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)thiomorpholine-3-carboxylic acid typically involves the reaction of furan derivatives with thiomorpholine under specific conditions. One common method includes the use of a furan-2-carboxylic acid derivative, which is reacted with thiomorpholine in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating and may require inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield and purity, and may include additional steps for purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The thiomorpholine ring can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amidation.
Major Products
The major products formed from these reactions include various furan and thiomorpholine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Furan-2-yl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)thiomorpholine-3-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. Its effects are likely mediated through interactions with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide
- 5-Hydroxymethyl-2-furancarboxylic acid
- 5-Cyano-furan-2-carboxylic acid
Uniqueness
5-(Furan-2-yl)thiomorpholine-3-carboxylic acid is unique due to the presence of both a furan ring and a thiomorpholine ring in its structure. This combination imparts distinct chemical and physical properties that are not found in other similar compounds.
Properties
Molecular Formula |
C9H11NO3S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
5-(furan-2-yl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3S/c11-9(12)7-5-14-4-6(10-7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12) |
InChI Key |
OAAVTPWUFJOLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(CS1)C(=O)O)C2=CC=CO2 |
Origin of Product |
United States |
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